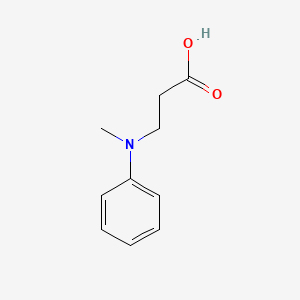

N-methyl-N-phenyl-beta-alanine

Descripción general

Descripción

N-methyl-N-phenyl-beta-alanine is a synthetic compound that belongs to the class of beta-amino acids It is characterized by the presence of a phenyl group attached to the nitrogen atom and a methyl group attached to the beta carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-methyl-N-phenyl-beta-alanine can be synthesized through several methods. One common approach involves the alkylation of beta-alanine with methyl iodide in the presence of a base such as sodium hydroxide. Another method includes the reductive amination of phenylacetaldehyde with methylamine, followed by the addition of beta-alanine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: N-methyl-N-phenyl-beta-alanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkyl halides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce simpler amines .

Aplicaciones Científicas De Investigación

Pharmacology

Application Summary:

N-methyl-N-phenyl-beta-alanine is being investigated for its potential in developing antiviral drugs. Its structural analogs have shown efficacy against HIV, leading to the development of drugs such as efavirenz and raltegravir.

Experimental Procedures:

Researchers synthesize various derivatives of this compound and assess their inhibitory activity against viral enzymes or replication processes using high-throughput screening and molecular docking techniques.

Results Summary:

Certain derivatives have demonstrated effective inhibition of viral activity, with promising results in pre-clinical trials quantified by IC50 values, indicating the concentration required to inhibit 50% of viral activity.

Biochemistry

Application Summary:

In biochemistry, this compound serves as a precursor in synthesizing N-methylated peptides, which are crucial for studying protein-protein interactions.

Experimental Procedures:

The compound is incorporated into peptides via enzymatic or chemical methylation reactions. Mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of the resulting methylated products.

Results Summary:

Research has successfully integrated this compound into peptides, creating libraries of N-methylated peptides that enhance understanding of methylation's role in biological systems.

Organic Chemistry

Application Summary:

this compound acts as a building block in organic synthesis, facilitating the creation of complex molecules, including polymers and small molecule drugs.

Experimental Procedures:

The compound participates in various reactions under controlled conditions, monitored through techniques like IR spectroscopy and chromatography.

Results Summary:

Synthesis processes yield a variety of organic compounds with high yields and purity levels, assessed through yield percentages and HPLC purity evaluations.

Medicinal Chemistry

Application Summary:

In medicinal chemistry, this compound is explored for its role in drug design, particularly as an inhibitor for BACE1 in Alzheimer’s disease research.

Experimental Procedures:

Inhibitors are synthesized from this compound and tested for binding affinity and inhibitory capacity using assays such as enzyme-linked immunosorbent assay (ELISA).

Results Summary:

Inhibitors containing this compound show promising activity against target enzymes, with efficacy measured through binding affinity and inhibition constants.

Analytical Chemistry

Application Summary:

Analytical chemists utilize this compound to develop and enhance methods for detecting and quantifying chemical substances.

Experimental Procedures:

The compound serves as a standard or reference in chromatography to calibrate instruments and validate analytical methods using gas chromatography-mass spectrometry (GC-MS).

Results Summary:

Calibration efforts improve analytical techniques' accuracy and precision, evaluated based on parameters like limit of detection (LOD) and limit of quantification (LOQ).

Environmental Science

Application Summary:

Environmental scientists study the biodegradation of this compound and its potential as a bioindicator for pollution levels.

Results Summary:

Findings indicate that β-alanine accumulation in plants acts as a stress response mechanism, aiding plant survival under environmental challenges. Effectiveness is measured by survival rates and growth parameters under stress conditions.

Biotechnology

Application Summary:

In biotechnology, this compound is explored for producing industrial chemicals used in medicine, feed, and food industries.

Mecanismo De Acción

The mechanism of action of N-methyl-N-phenyl-beta-alanine involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The phenyl group enhances its binding affinity to certain receptors, while the methyl group affects its solubility and membrane permeability .

Comparación Con Compuestos Similares

Phenylalanine: An essential amino acid with a similar phenyl group but lacking the methyl group.

Beta-alanine: A beta-amino acid without the phenyl and methyl groups.

Phenethylamine: A compound with a similar phenyl group but different functional groups

Uniqueness: N-methyl-N-phenyl-beta-alanine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and methyl groups allows it to participate in a wider range of reactions and interactions compared to its analogs .

Actividad Biológica

N-methyl-N-phenyl-beta-alanine (NMPBA) is an organic compound classified as a beta-amino acid, notable for its unique structural features that include a methyl group and a phenyl group attached to the nitrogen atom. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

NMPBA has the molecular formula CHNO and is characterized by its ability to participate in peptide methylation processes. It serves as a precursor in synthesizing N-methylated peptides, which are crucial for studying protein-protein interactions and understanding the role of methylation in biological systems. The synthesis typically involves enzymatic or chemical methylation reactions, with analytical techniques like mass spectrometry and NMR spectroscopy used to confirm the structure and purity of the products.

Biological Activity

1. Medicinal Chemistry Applications:

NMPBA is investigated for its role in drug design, particularly concerning neurodegenerative diseases such as Alzheimer's disease. Research indicates that it can be used to create inhibitors for enzymes like BACE1, which play a critical role in the formation of amyloid plaques associated with Alzheimer's. In vitro assays have demonstrated that compounds containing NMPBA exhibit promising binding affinities and inhibitory capacities against target enzymes, suggesting potential therapeutic applications.

2. Peptide Interaction Studies:

Initial studies on peptides containing beta-amino acids like NMPBA have focused on their interaction with biological membranes. These studies reveal that such peptides can penetrate cell membranes through non-endocytotic mechanisms, which may enhance drug delivery systems targeting specific cells or tissues . The ability of NMPBA-containing peptides to disrupt membranes also highlights their potential as antimicrobial agents .

3. Stress Response in Plants:

Research has shown that beta-alanine accumulation, including derivatives like NMPBA, can act as a stress response mechanism in plants. This accumulation aids in protecting plants against various environmental challenges, enhancing survival rates and growth parameters under stress conditions.

Table 1: Summary of Biological Activities of NMPBA

Research Findings

Several studies have highlighted the multifaceted biological activities of NMPBA:

- Inhibitory Studies: Compounds synthesized with NMPBA demonstrated significant inhibitory activity against BACE1, with IC values indicating strong binding affinity.

- Peptide Libraries: The incorporation of NMPBA into peptide libraries has been successful, leading to insights into the role of methylation in biological processes.

- Plant Studies: The compound's role in plant biology suggests that it could be further explored for agricultural applications, particularly in developing stress-resistant crops.

Propiedades

IUPAC Name |

3-(N-methylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(8-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSATANWFCPQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.